molecular formula C14H10ClN3O B098668 2-(4-Chlorophenyl)-1,2-dihydro-5-phenyl-3H-1,2,4-triazol-3-one CAS No. 19081-66-4

2-(4-Chlorophenyl)-1,2-dihydro-5-phenyl-3H-1,2,4-triazol-3-one

Cat. No.: B098668
CAS No.: 19081-66-4
M. Wt: 271.7 g/mol
InChI Key: AFCCNLDEFAEYNI-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1,2-dihydro-5-phenyl-3H-1,2,4-triazol-3-one is a heterocyclic compound that belongs to the class of triazoles. This compound is characterized by its unique structure, which includes a triazole ring fused with a phenyl group and a chlorophenyl group. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1,2-dihydro-5-phenyl-3H-1,2,4-triazol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzohydrazide with phenyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the triazole ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyclization process. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-1,2-dihydro-5-phenyl-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the chlorophenyl group under basic conditions.

Major Products

The major products formed from these reactions include various substituted triazoles, which can exhibit different chemical and biological properties depending on the nature of the substituents.

Scientific Research Applications

2-(4-Chlorophenyl)-1,2-dihydro-5-phenyl-3H-1,2,4-triazol-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1,2-dihydro-5-phenyl-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The triazole ring is known to interact with metal ions and proteins, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: Another triazole compound with similar structural features but different biological activities.

    1,3,4-Thiadiazole: Contains a sulfur atom in the ring, leading to distinct chemical properties.

    Benzotriazole: A triazole derivative with applications in corrosion inhibition and UV stabilization.

Uniqueness

2-(4-Chlorophenyl)-1,2-dihydro-5-phenyl-3H-1,2,4-triazol-3-one is unique due to the presence of both chlorophenyl and phenyl groups, which impart specific chemical reactivity and biological activity

Properties

IUPAC Name

2-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O/c15-11-6-8-12(9-7-11)18-14(19)16-13(17-18)10-4-2-1-3-5-10/h1-9H,(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFCCNLDEFAEYNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)N2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50593331
Record name 2-(4-Chlorophenyl)-5-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19081-66-4
Record name 2-(4-Chlorophenyl)-5-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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